(3,6-Dibromopyridin-2-yl)methanol
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Overview
Description
(3,6-Dibromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, featuring two bromine atoms at the 3 and 6 positions and a hydroxymethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of (3,6-Dibromopyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydroxymethylation steps .
Chemical Reactions Analysis
Types of Reactions: (3,6-Dibromopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: (3,6-Dibromopyridin-2-yl)formaldehyde or (3,6-Dibromopyridin-2-yl)carboxylic acid.
Reduction: 2-Hydroxymethylpyridine.
Substitution: (3,6-Dimethoxypyridin-2-yl)methanol.
Scientific Research Applications
(3,6-Dibromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Dibromopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atoms and hydroxymethyl group play crucial roles in its interaction with these targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but with only one bromine atom, leading to different reactivity and applications.
(2,6-Dibromopyridin-4-yl)methanol: Another isomer with bromine atoms at different positions, affecting its chemical properties and uses.
Properties
IUPAC Name |
(3,6-dibromopyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAYEBBXANMZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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